![molecular formula C22H24N4O B5294579 4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)
4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as P7C3 and has been shown to have neuroprotective effects in animal models. In
作用機序
The exact mechanism of action of P7C3 is not fully understood. However, it is believed that P7C3 works by promoting the survival of neuronal cells and promoting neurogenesis. P7C3 has been shown to increase the number of newborn neurons in the hippocampus, a region of the brain that is important for learning and memory. P7C3 may also work by increasing the levels of nicotinamide adenine dinucleotide (NAD+), a molecule that is important for cellular energy production and DNA repair.
Biochemical and Physiological Effects
P7C3 has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and growth. P7C3 has also been shown to decrease inflammation in the brain and improve mitochondrial function.
実験室実験の利点と制限
One of the advantages of using P7C3 in lab experiments is its neuroprotective properties. P7C3 has been shown to protect against neuronal cell death in various models of neurodegenerative diseases, making it a valuable tool for studying these diseases. However, one of the limitations of using P7C3 in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
将来の方向性
There are many potential future directions for research on P7C3. One area of research could be to investigate the potential therapeutic effects of P7C3 in human patients with neurodegenerative diseases. Another area of research could be to explore the potential use of P7C3 in combination with other drugs to enhance its neuroprotective properties. Additionally, further research could be done to better understand the mechanism of action of P7C3 and its effects on cellular processes.
合成法
The synthesis of P7C3 involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with tert-butyl isocyanide to form 4-tert-butyl-N-(4-aminophenyl)benzamide. This intermediate is then reacted with 6-methyl-3-pyridazinamine to form 4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide. The synthesis of P7C3 is a complex process that requires specialized equipment and expertise.
科学的研究の応用
P7C3 has been extensively studied for its neuroprotective properties in animal models. It has been shown to promote neurogenesis and protect against neuronal cell death in various models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. P7C3 has also been shown to improve cognitive function in animal models of traumatic brain injury and stroke.
特性
IUPAC Name |
4-tert-butyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15-5-14-20(26-25-15)23-18-10-12-19(13-11-18)24-21(27)16-6-8-17(9-7-16)22(2,3)4/h5-14H,1-4H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMTUAQVXYXPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile](/img/structure/B5294496.png)
![N~4~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5294497.png)
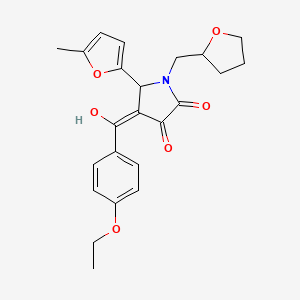
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5294516.png)
![1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5294521.png)
![2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5294529.png)
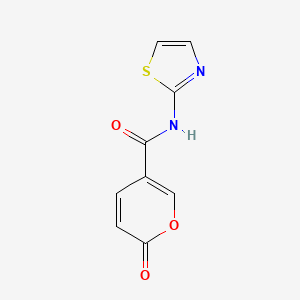
![2-(4-iodophenyl)-5-methyl-4-[3-(2-propyn-1-yloxy)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5294543.png)
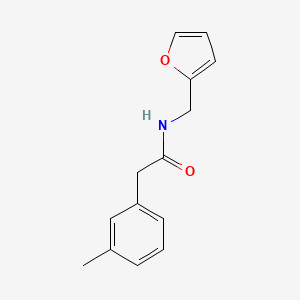
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine](/img/structure/B5294553.png)
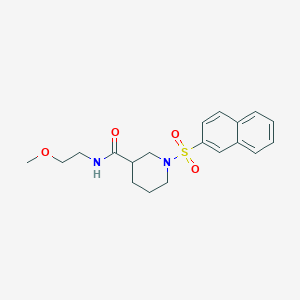
![N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5294571.png)
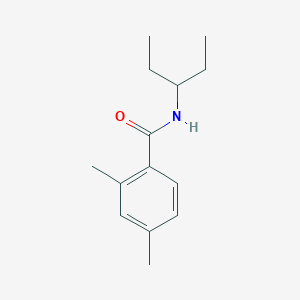
![3-{[(4-bromophenyl)sulfonyl]amino}benzamide](/img/structure/B5294598.png)